![molecular formula C49H51N13O8S6 B1238668 Thiocillin](/img/structure/B1238668.png)
Thiocillin
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Overview
Description
Thiocillin is an azamacrocycle and a lactam.
Scientific Research Applications
Generation and Variants of Thiocillin
- In vivo Gene Manipulation : Thiocillin, a natural-product antibiotic, has been generated in novel variants through in vivo manipulation of the gene responsible for its precursor peptide. This method allowed for the exploration of structure-activity relationships in antibiotic activity (Acker, Bowers, & Walsh, 2009).
Posttranslational Modifications
- Complex Modification Process : Thiocillin is the product of a highly complex posttranslational modification process, which involves 13 modifications on a 14-residue peptide. This makes thiocillin one of the most extensively modified peptides known (Wieland Brown, Acker, Clardy, Walsh, & Fischbach, 2009).
Synthesis and Biosynthesis
- Chemoenzymatic Synthesis : A chemoenzymatic route has been developed for the synthesis of thiocillins, showcasing the enzymatic catalysis of a formal [4 + 2] cycloaddition as a key step in their biosynthesis (Wever, Bogart, Baccile, Chan, & Schroeder, 2015).
Structure-Activity Relationship
- Importance of Macrocyclic Structure : Research on thiocillin's macrocyclic structure highlights the significance of ring entropy in its biosynthesis and activity, with a focus on how modifications affect its potency and 3D geometry (Tran, Lexa, Julien, Young, Walsh, Jacobson, & Wells, 2017).
Antibiotic Biosynthesis
- Thiazolyl Peptide Antibiotics : Thiocillins are part of a broader class of thiazolyl peptide antibiotics. Their biosynthesis involves a series of post-translational modifications, leading to the formation of a macrocyclic scaffold essential for their activity (Walsh, Acker, & Bowers, 2010).
Antibiotic Discovery and Isolation
- Early Discovery : Thiocillins I, II, and III were initially isolated from cultures of various Bacillus species, with an emphasis on their solubility and unique ultraviolet absorption characteristics (Shoji, Hinoo, Wakisaka, Koizumi, & Mayama, 1976).
Mechanism of Action and Uptake
- Utilization by Pseudomonas aeruginosa : Thiocillin exploits the ferrioxamine receptor of Pseudomonas aeruginosa for uptake, demonstrating its potential as an antipseudomonal antibiotic (Chan & Burrows, 2020).
Recombinant Thiopeptides
- Incorporation of Noncanonical Amino Acids : Recombinant methods have been used to incorporate noncanonical amino acids into thiocillin, enhancing its structural diversity and enabling further studies on its biological activity (Luo, Zambaldo, Liu, Zhang, Xuan, Wang, Reed, Yang, Wang, Javahishvili, Schultz, & Young, 2016).
Genetic Interception and Characterization
- Thiopeptide Cyclization Precursors : Research on the genetic disruption of the thiocillin biosynthetic pathway has allowed for the isolation and characterization of acyclic precursors to the thiocillin pyridine ring (Bowers, Walsh, & Acker, 2010).
properties
Molecular Formula |
C49H51N13O8S6 |
---|---|
Molecular Weight |
1142.4 g/mol |
IUPAC Name |
2-[2-[(12S,19R,26Z,29S)-26-ethylidene-29-[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-12,19-di(propan-2-yl)-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C49H51N13O8S6/c1-9-25(38(65)50-13-22(7)63)52-39(66)29-16-73-47(57-29)33-19-74-46(59-33)27-12-11-24-37(51-27)28-14-75-48(54-28)34(20(3)4)60-41(68)32-18-76-49(58-32)35(21(5)6)61-40(67)31-17-72-45(56-31)26(10-2)53-43(70)36(23(8)64)62-42(69)30-15-71-44(24)55-30/h9-12,14-23,34-36,63-64H,13H2,1-8H3,(H,50,65)(H,52,66)(H,53,70)(H,60,68)(H,61,67)(H,62,69)/b25-9-,26-10-/t22-,23+,34-,35+,36-/m0/s1 |
InChI Key |
IXZWXEVFYZMXCG-ZRBNMRFGSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C)C(C)C |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C)C(C)C |
synonyms |
thiocillin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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